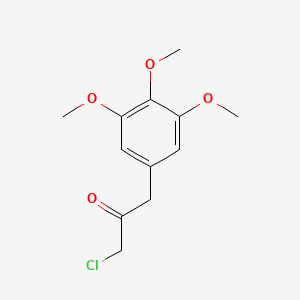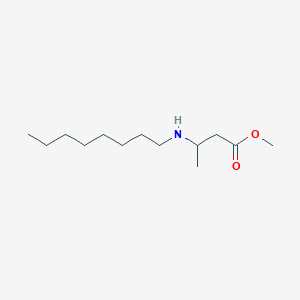![molecular formula C15H32N2O2 B6340262 tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate CAS No. 1221342-00-2](/img/structure/B6340262.png)
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is a chemical compound . It is also known as t-Butyl DMAA or t-DMAA. It is a synthetic and experimental compound that has been gaining attention in scientific research.
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is C14H30N2O2 . The molecular weight is 258.4 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Schiff Base Ligands
This compound is utilized in the synthesis of chiral Schiff base ligands for enantioselective catalysis . These ligands are crucial for inducing chirality in synthetic chemistry, allowing for the production of enantiomerically pure substances, which are important in pharmaceuticals.
Precursor for Sterically Hindered Pyrocatechol Derivatives
It serves as a precursor for the synthesis of sterically hindered pyrocatechol derivatives . These derivatives have potential biological activity and can be linked through a covalent bridge to secondary amines, which are significant in medicinal chemistry.
Intermediate in Drug Synthesis
The compound is a key intermediate in the synthesis of the side chain of lipid-lowering drugs like rosuvastatin . Rosuvastatin is a widely used statin that helps in reducing cholesterol levels, thereby preventing cardiovascular diseases.
Development of Tin Schiff Base Complexes
It is involved in the development of tin Schiff base complexes with histidine analogues . These complexes have applications in bioinorganic chemistry and can be used to study metalloproteins and enzymes.
Enantioselective Addition Reactions
This chemical is used in enantioselective addition reactions, such as the addition of diethyl zinc to aldehydes . This is a critical step in the production of various organic compounds with high enantiomeric excess, which is vital for the pharmaceutical industry.
Synthesis of Mn (III)-Salen Complex
It acts as a starting material for the synthesis of Mn (III)-salen complex , which is an important catalyst in various oxidation reactions. These reactions are essential in the field of green chemistry for the development of environmentally friendly processes.
Creation of Pharmacophore Structures
The compound is used to create pharmacophore structures, which are essential for drug design . Pharmacophores represent the spatial arrangement of features necessary for the optimal interaction with a specific biological target.
Research on Blood-Brain Barrier Permeability
Due to its structural properties, this compound can be studied for its permeability across the blood-brain barrier . This research is crucial for the development of drugs targeting the central nervous system.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-12(13(18)19-14(2,3)4)9-16-10-15(5,6)11-17(7)8/h12,16H,9-11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUNVDZQBNHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)CN(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)